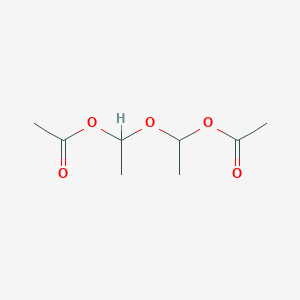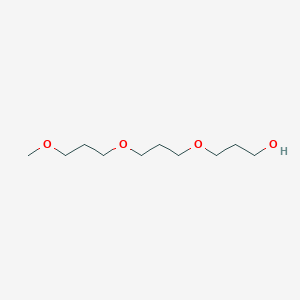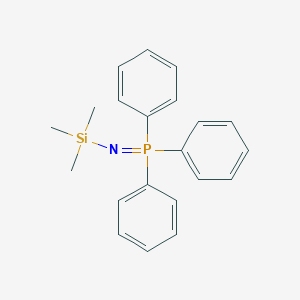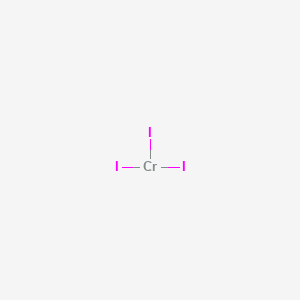
Chromium iodide
Übersicht
Beschreibung
Chromium iodide is an inorganic compound with the formula CrI3. It is a black solid used to prepare other chromium iodides .
Synthesis Analysis
Chromium triiodide is prepared by the direct reaction of chromium metal with an excess of iodine. The reaction is conducted at 500 °C: 2 Cr + 3 I2 → 2 CrI3 . To obtain high purity samples, the product is thermally decomposed at 700 °C to sublime out chromium (II) iodide. The diiodide is then reiodinated .
Molecular Structure Analysis
Chromium (III) iodide exhibits a cubic-closest packing arrangement in a double-layer crystal lattice. In this structure, chromium exhibits octahedral coordination geometry .
Chemical Reactions Analysis
Chromium triiodide is stable in contact with oxygen and moisture, but at temperatures approaching 200 °C it reacts with oxygen and releases iodine .
Physical And Chemical Properties Analysis
Chromium triiodide is a black solid with a density of 5.32 g/cm3 . It is stable in contact with oxygen and moisture, but reacts with oxygen and releases iodine at temperatures approaching 200 °C . It exhibits slow solubility in water due to the kinetic inertness of Cr (III) .
Wissenschaftliche Forschungsanwendungen
Optoelectronic Properties and Magnetic Interactions :
- Chromium tri-iodide has been studied for its unique optoelectronic responses and magnetic interactions in two-dimensional (2D) form. It exhibits spontaneous circularly polarized photoluminescence under linearly polarized excitation, with helicity determined by the monolayer magnetization direction. This property is significant for applications in light–matter interactions and magneto-optical phenomena (Seyler et al., 2017).
Magnetic Anisotropy :
- Research has analyzed the evolution of magnetocrystalline anisotropy with temperature in chromium iodide. These properties are crucial for understanding magnetic semiconductors and their potential applications in technology and materials science (Richter et al., 2018).
Environmental Applications :
- Organically modified zeolitic materials have been studied for the removal of chromates and iodides from aqueous solutions, indicating potential environmental remediation applications. Chromium iodide’s behavior in such environmental contexts is a point of interest (Warchoł et al., 2006).
Photocatalytic Degradation :
- Studies have focused on the photocatalytic degradation and stabilization of atomically thin CrI3. Understanding the degradation pathways and developing stabilization techniques are crucial for practical applications of this material in devices and heterostructures (Shcherbakov et al., 2018).
Analytical Chemistry :
- Chromium iodide has been used in analytical chemistry, particularly in methods involving the reduction of Cr(VI) to Cr(III) and in spectrophotometric determinations. Such applications are important in environmental monitoring and industrial process control (Yebra & Cespón, 2000).
Chemical Remediation :
- Chromium iodide is significant in studies of chemical remediation, especially in contexts involving hexavalent chromium, a major environmental contaminant. The interaction with biological agents for Cr(VI) removal is a key area of research (Dhal et al., 2013).
Immunotoxicity Studies :
- Chromium compounds, including chromium iodide, have been examined for their immunotoxic effects and intracellular accumulation in human cells. These studies are vital for understanding the health impacts of chromium exposure (Burastero et al., 2006).
Safety And Hazards
When handling Chromium iodide, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Zukünftige Richtungen
Chromium iodide monolayers, which have different magnetic properties in comparison to the bulk chromium iodide, have been shown to form skyrmionic states in applied electromagnetic fields or in Janus-layer devices . This work demonstrates that spin-canted solutions can be induced into monolayer chromium iodide by select substitution of iodide atoms with isovalent impurities . This lays the foundation for investigating the field- and geometric-dependent magnetic properties in similar two-dimensional materials .
Eigenschaften
IUPAC Name |
triiodochromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.3HI/h;3*1H/q+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUZYFWVBLIDMP-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cr](I)(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrI3 | |
| Record name | chromium(III) iodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chromium(III)_iodide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.710 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triiodochromium | |
CAS RN |
13569-75-0 | |
| Record name | Chromium iodide (CrI3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13569-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromium iodide (CrI3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013569750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium iodide (CrI3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromium triiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



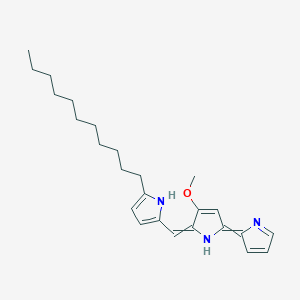
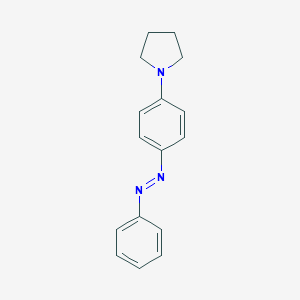
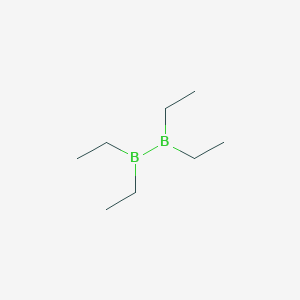
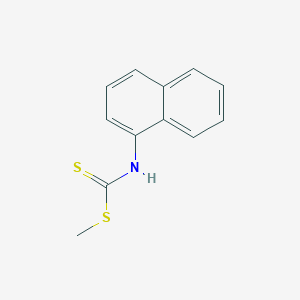
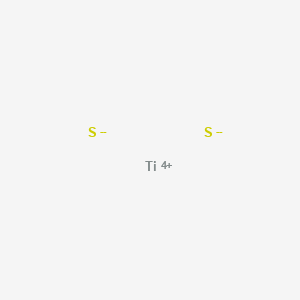
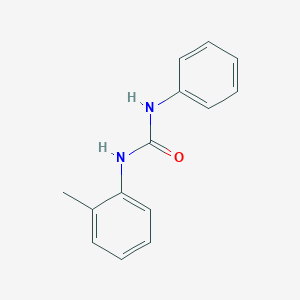

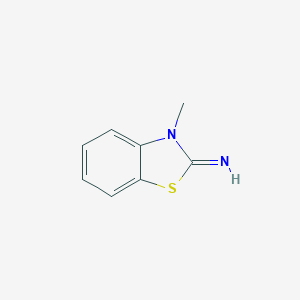
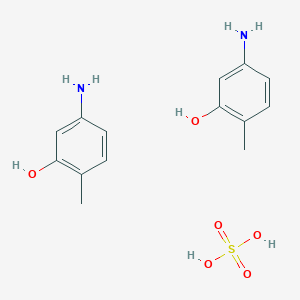
![1,2,3,5-Tetrahydro-8-thia-5,7-diaza-cyclopenta[a]indene-4-one](/img/structure/B82326.png)
